3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
CAS No.:
Cat. No.: VC13514273
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO5 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |
| Standard InChI | InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3 |
| Standard InChI Key | OGCSOZXODCOBJA-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOC1=CC(=CC(=C1)OC)N |
| Canonical SMILES | COCCOCCOCCOC1=CC(=CC(=C1)OC)N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline (IUPAC name: 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline) consists of an aniline derivative substituted with methoxy and oligoethylene glycol moieties. The molecular formula C₁₄H₂₃NO₅ reflects its hybrid aromatic-polyether architecture, while its molecular weight of 285.34 g/mol underscores its moderate size.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |
| CAS Number | Not publicly disclosed |
Structural Features and Bonding
The compound’s structure includes:
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An aromatic ring: Provides stability and sites for electrophilic substitution.
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Methoxy group (-OCH₃): Enhances electron density on the aromatic ring via resonance effects.
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Triethylene glycol chain: Improves hydrophilicity and solubility in polar solvents.
The extended ethylene glycol chain distinguishes it from simpler aniline derivatives, such as 4-(2-methoxyethoxy)aniline, which lacks multiple ether units.
Synthesis and Reaction Pathways
Primary Synthesis Route
The synthesis typically begins with 3-methoxyaniline reacting with triethylene glycol monomethyl ether under controlled conditions. Key steps include:
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Etherification: Nucleophilic substitution between the aniline’s hydroxyl group and the glycol’s terminal halide.
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Catalytic Optimization: Use of potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group, accelerating the reaction.
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Purification: Silica gel column chromatography isolates the product with >95% purity.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Catalyst | K₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 10–12 hours |
Comparative Synthesis Strategies
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C, attributable to the flexible glycol chains. The absence of a distinct melting point suggests amorphous characteristics.
Applications in Pharmaceutical Research
Drug Solubilization
The compound’s amphiphilic nature enables it to act as a solubilizing agent for hydrophobic drugs. For instance, its integration into quinazoline-based inhibitors enhances cellular uptake, as demonstrated in EGFR-targeting therapies .
Table 3: Biological Activity of Analogous Compounds
| Compound | EGFR IC₅₀ (μM) | A549 Cell IC₅₀ (μM) |
|---|---|---|
| 16i (Nitroimidazole derivative) | 0.12 | 1.59 (Normoxia) |
| Lapatinib (Control) | 0.25 | 2.10 (Normoxia) |
Comparative Analysis with Analogous Compounds
Structural Analogues
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4-(2-Methoxyethoxy)aniline: Lacks multiple glycol units, reducing solubility but increasing metabolic stability.
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N-[2-(2,6-Dimethylphenoxy)ethyl]-3-methoxyaniline: Incorporates a bulky phenyl group, hindering membrane permeability.
Table 4: Property Comparison
| Compound | Solubility in Water | LogP |
|---|---|---|
| Target Compound | Moderate | 1.2 |
| 4-(2-Methoxyethoxy)aniline | Low | 2.5 |
Future Research Directions
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Prodrug Development: Leveraging the compound’s solubility to design hypoxia-activated antitumor agents.
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Toxicity Mitigation: Modifying the glycol chain length to reduce metabolic liabilities.
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Materials Science: Exploring its use in polymer electrolytes for batteries.
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